

Azacyclonol's Interaction with Centrally Acting Drugs: A Comparative Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Azacyclonol hydrochloride

Cat. No.: B1665904

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azacyclonol, a central nervous system (CNS) depressant, has been noted for its interactions with other centrally acting drugs.[1] Historically investigated for its potential to diminish hallucinations, its modulatory effects on sedatives, stimulants, and psychedelics have been a subject of pharmacological interest.[2] This guide provides a comparative overview of azacyclonol's interactions with key centrally acting drugs, supported by available experimental data.

Data Summary

The following tables summarize the quantitative data on the interaction of azacyclonol with various centrally acting drugs.

**Table 1: Interaction with CNS Depressants
(Hexobarbital)**

Drug Combination	Species	Azacyclonol Dose	Effect on Hexobarbital	Reference
Azacyclonol + Hexobarbital	Mice	Not Specified	Increases duration of sleeping time	[1][3]

Table 2: Interaction with CNS Stimulants (d-Amphetamine)

Drug Combination	Species	Azacyclonol Dose	Effect on d-Amphetamine	Reference
Azacyclonol + d-Amphetamine	Mice	142 mg/kg	Decreases hyperactivity	[1]

Table 3: Interaction with Psychedelics (Lysergic Acid Diethylamide - LSD)

Drug Combination	Species	Azacyclonol Dose Regimen	Effect on LSD	Reference
Azacyclonol + LSD	Human	Pretreatment: 20 mg oral for 7 days, then 20 mg 2h before LSD. Post-treatment: 40 mg IV 3h after LSD.	No reduction in any aspect of the LSD reaction was observed.	[4][5]

Experimental Protocols

Potentialiation of Hexobarbital-Induced Sleeping Time

Objective: To determine the effect of azacyclonol on the duration of sleep induced by a barbiturate, hexobarbital.

Methodology:

- Animal Model: Male albino mice are commonly used.
- Acclimatization: Animals are acclimatized to the laboratory conditions for a week before the experiment.
- Grouping: Mice are divided into a control group and a test group.

- Drug Administration:
 - The test group is pre-treated with azacyclonol at a specified dose.
 - The control group receives a vehicle (e.g., saline).
- Induction of Sleep: After a set period (e.g., 30 minutes) following pre-treatment, both groups are administered a hypnotic dose of hexobarbital sodium (e.g., 75 mg/kg, intraperitoneally).
- Measurement: The onset of sleep (loss of righting reflex) and the duration of sleep (time from loss to regaining of righting reflex) are recorded for each animal.
- Data Analysis: The mean sleeping time for the test group is compared to the control group to determine the percentage of potentiation.

Reduction of d-Amphetamine-Induced Hyperactivity

Objective: To assess the effect of azacyclonol on the stimulant-induced increase in locomotor activity.

Methodology:

- Animal Model: Male mice are frequently used.
- Apparatus: An actophotometer or an open-field arena equipped with infrared beams is used to measure locomotor activity.
- Acclimatization: Mice are individually placed in the activity cages for a period (e.g., 30 minutes) to allow for habituation to the novel environment.
- Drug Administration:
 - Animals are pre-treated with azacyclonol (e.g., 142 mg/kg) or vehicle.
 - After a pre-treatment period (e.g., 30 minutes), mice are administered d-amphetamine (e.g., 5 mg/kg).

- **Measurement:** Locomotor activity (e.g., number of beam breaks or distance traveled) is recorded for a specified duration (e.g., 60 minutes) immediately following d-amphetamine administration.
- **Data Analysis:** The mean locomotor activity of the azacyclonol-treated group is compared to the vehicle-treated group to quantify the reduction in hyperactivity.

Antagonism of LSD Effects in Humans

Objective: To evaluate the ability of azacyclonol to block or attenuate the subjective and physiological effects of LSD.

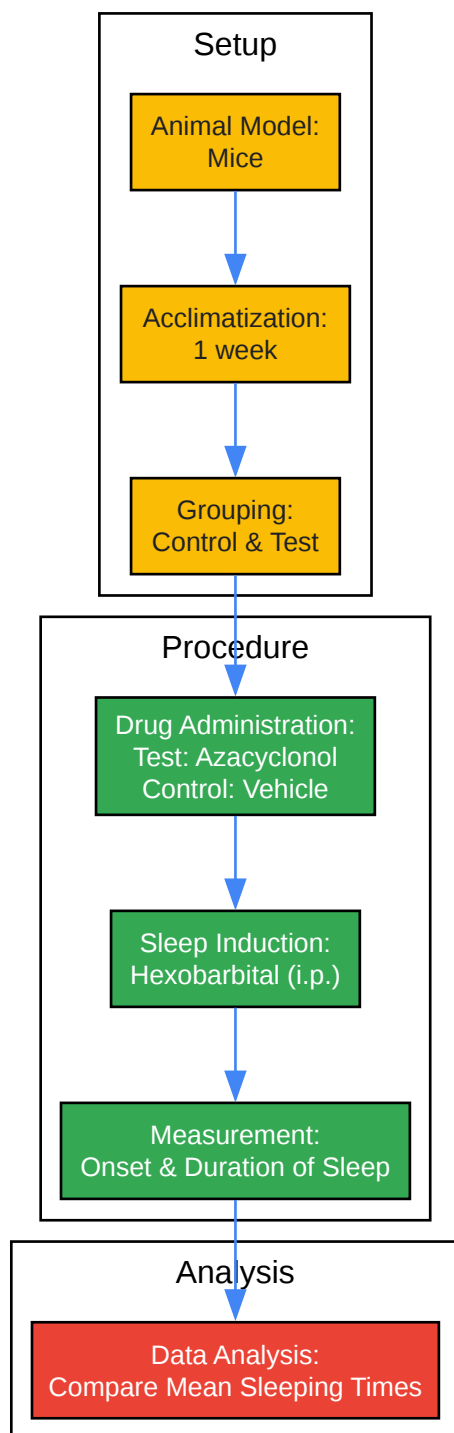
Methodology:

- **Study Design:** A double-blind, placebo-controlled crossover design is employed.
- **Participants:** Healthy adult male volunteers with a history of psychedelic use.
- **Drug Administration Protocol:**
 - **Pre-treatment Phase:** Participants receive oral azacyclonol (e.g., 20 mg daily) or a placebo for a set duration (e.g., 7 days).
 - **Challenge Day:** On the experimental day, an additional dose of azacyclonol (e.g., 20 mg) or placebo is given two hours before the administration of a standardized dose of LSD (e.g., 60 µg).
 - **Post-LSD Administration:** In some protocols, an intravenous dose of azacyclonol (e.g., 40 mg) may be administered at a specific time point after LSD ingestion (e.g., 3 hours).
- **Assessments:**
 - **Subjective Effects:** Standardized questionnaires, such as the Altered States of Consciousness (ASC) rating scale, are used to measure various dimensions of the subjective experience at regular intervals.
 - **Physiological Measures:** Blood pressure, heart rate, pupil size, and body temperature are monitored throughout the experiment.

- Data Analysis: The scores from the subjective questionnaires and the physiological data from the azacyclonol treatment condition are compared to the placebo condition.

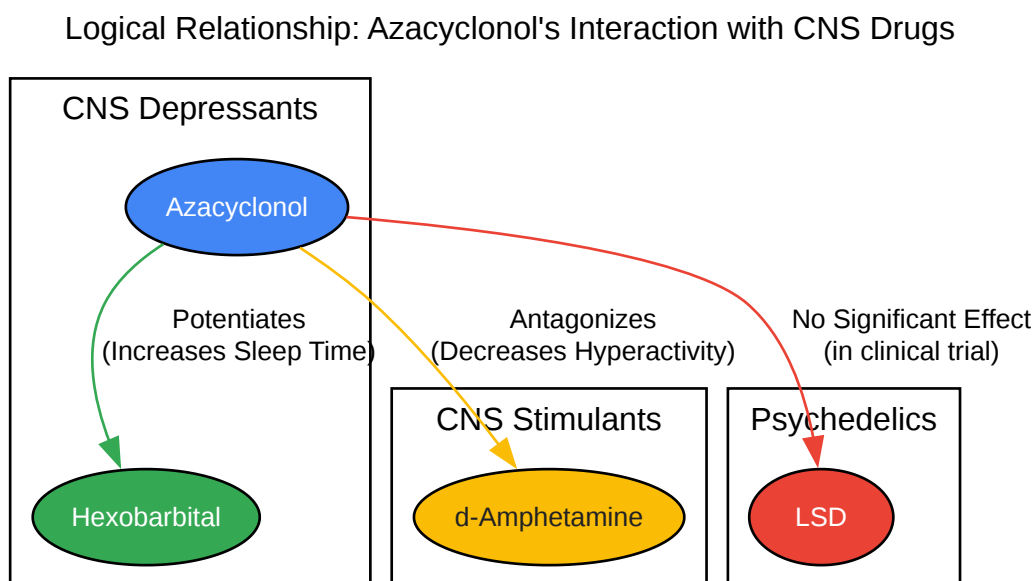
Visualizations

Experimental Workflow: Potentiation of Hexobarbital Sleeping Time



[Click to download full resolution via product page](#)

Caption: Workflow for assessing potentiation of hexobarbital-induced sleep.



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. caymanchem.com [caymanchem.com]
- 2. Azacyclonol - Wikipedia [en.wikipedia.org]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Studies on the diethylamide of lysergic acid (LSD-25). II. Effects of chlorpromazine, azacyclonol, and reserpine on the intensity of the LSD-reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Drug–drug interactions involving classic psychedelics: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [Azacyclonol's Interaction with Centrally Acting Drugs: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1665904#azacyclonol-s-interaction-with-other-centrally-acting-drugs]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com